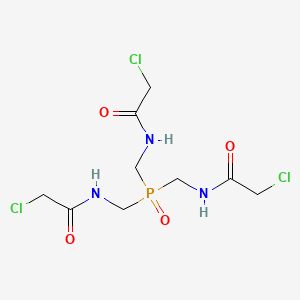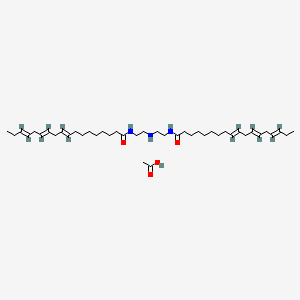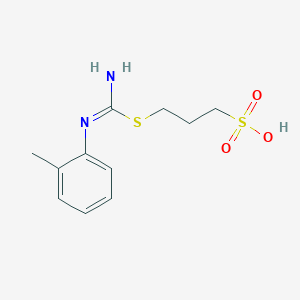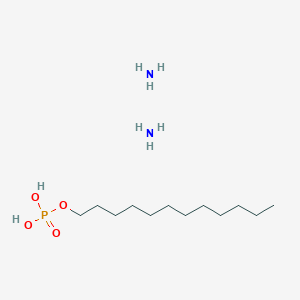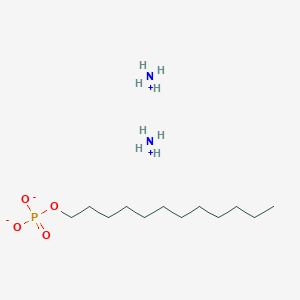
Phosphoric acid, dodecyl ester, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biodiesel , is a renewable, biodegradable fuel derived from various organic sources such as vegetable oils, animal fats, and recycled cooking oils. It is an alternative to conventional diesel fuel and is used in diesel engines without requiring significant modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biodiesel is primarily produced through a chemical process called transesterification . This involves reacting triglycerides (fats/oils) with an alcohol (usually methanol or ethanol) in the presence of a catalyst (typically sodium hydroxide or potassium hydroxide). The reaction conditions generally include:
Temperature: 50-60°C
Pressure: Atmospheric pressure
Reaction Time: 1-2 hours
Industrial Production Methods
In industrial settings, biodiesel production involves the following steps:
Feedstock Preparation: Cleaning and drying the raw materials.
Transesterification: Mixing the feedstock with alcohol and catalyst in a reactor.
Separation: Separating the biodiesel from the glycerol byproduct.
Purification: Washing and drying the biodiesel to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Biodiesel undergoes several chemical reactions, including:
Oxidation: Exposure to air can lead to the formation of peroxides and other oxidation products.
Hydrolysis: Reaction with water can produce free fatty acids and glycerol.
Polymerization: Under certain conditions, biodiesel can polymerize, leading to the formation of gums and deposits.
Common Reagents and Conditions
Oxidation: Oxygen, light, and heat can accelerate oxidation.
Hydrolysis: Water and acidic or basic conditions can promote hydrolysis.
Polymerization: High temperatures and the presence of catalysts can induce polymerization.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Polymerization: Gums and deposits.
Applications De Recherche Scientifique
Biodiesel has a wide range of scientific research applications, including:
Chemistry: Studying the transesterification process and developing new catalysts.
Biology: Investigating the biodegradability and environmental impact of biodiesel.
Medicine: Exploring the potential use of biodiesel byproducts in pharmaceuticals.
Industry: Developing more efficient production methods and improving fuel quality.
Mécanisme D'action
Biodiesel works by combusting in diesel engines to produce energy. The combustion process involves the oxidation of the fatty acid methyl esters in biodiesel, releasing energy in the form of heat. The molecular targets and pathways involved include:
Combustion Pathway: Oxidation of carbon and hydrogen atoms in the fatty acid chains.
Energy Release: Conversion of chemical energy into mechanical energy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Petroleum Diesel: Derived from crude oil, non-renewable, and produces higher emissions.
Ethanol: Alcohol-based fuel, renewable, but less energy-dense than biodiesel.
Hydrogenated Vegetable Oil (HVO): Similar to biodiesel but produced through hydrogenation rather than transesterification.
Uniqueness
Biodiesel stands out due to its:
Renewability: Produced from organic sources.
Biodegradability: Breaks down more easily in the environment.
Compatibility: Can be used in existing diesel engines with minimal modifications.
Propriétés
Numéro CAS |
90605-05-3 |
|---|---|
Formule moléculaire |
C12H33N2O4P |
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
diazanium;dodecyl phosphate |
InChI |
InChI=1S/C12H27O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);2*1H3 |
Clé InChI |
OEGDRYRDQUBDHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


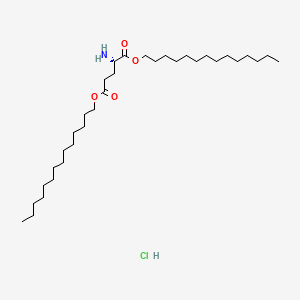
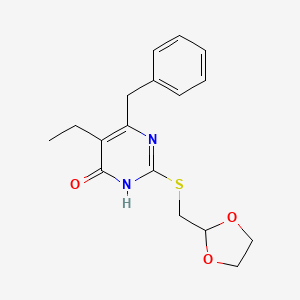
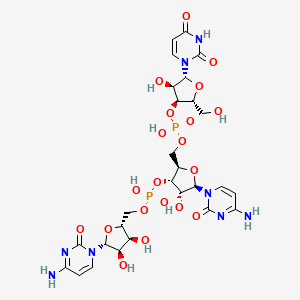
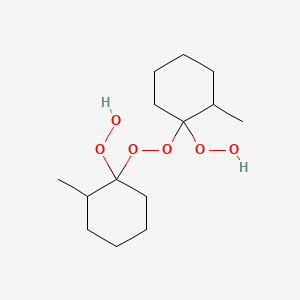
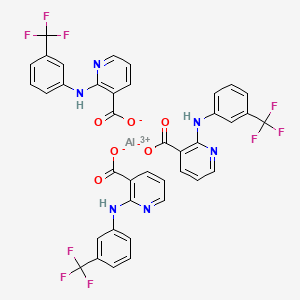
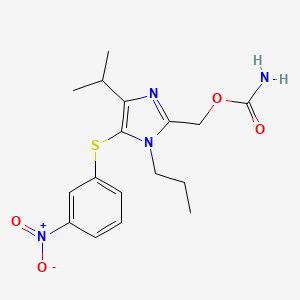
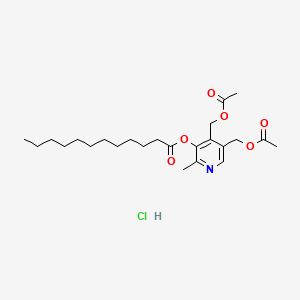
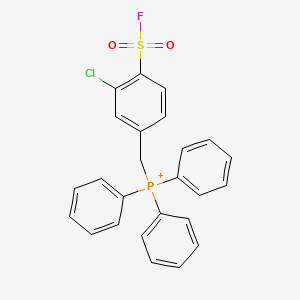
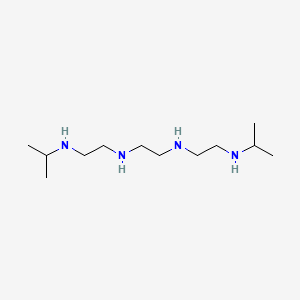
![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
